(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal)
CAS No.: 3496-78-4
Cat. No.: VC0131050
Molecular Formula: C25H38O6
Molecular Weight: 434.573
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3496-78-4 |
|---|---|
| Molecular Formula | C25H38O6 |
| Molecular Weight | 434.573 |
| IUPAC Name | (1'S,2'R,7'R,9'S,11'S,12'S,15'R,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol |
| Standard InChI | InChI=1S/C25H38O6/c1-20-8-9-23(29-12-13-30-23)15-24(20)19(31-24)14-16-17(20)4-6-21(2)18(16)5-7-25(21,26)22(3)27-10-11-28-22/h16-19,26H,4-15H2,1-3H3/t16-,17+,18+,19+,20-,21+,24+,25-/m1/s1 |
| Standard InChI Key | DJFFGYOVKDHICP-VCACCMGRSA-N |
| SMILES | CC12CCC3C(C1CCC2(C4(OCCO4)C)O)CC5C6(C3(CCC7(C6)OCCO7)C)O5 |
Introduction
Chemical Properties and Structure
Basic Identification
(5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) is a pregnane derivative characterized by specific stereochemistry and functional groups. Table 1 summarizes the key identification parameters of this compound.
Table 1: Chemical Identification Data
| Parameter | Information |
|---|---|
| CAS Number | 3496-78-4 |
| Molecular Formula | C25H38O6 |
| Molecular Weight | 434.573 g/mol |
| IUPAC Name | (1'S,2'R,7'R,9'S,11'S,12'S,15'R,16'S)-2',16'-dimethyl-15'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,5'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-ol |
| SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@]2(O)C7(C)OCCO7 |
Structural Features
The compound features several key structural elements that define its chemical behavior:
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A pregnane steroid skeleton as the core structure
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An epoxy group specifically at the 5α and 6α positions
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A hydroxyl group at the 17α position
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Two ketone functional groups at positions 3 and 20, both protected as ethyleneketal groups
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Multiple stereogenic centers that define its three-dimensional architecture
The presence of these functional groups, particularly the epoxy moiety and the protected ketones, makes this compound particularly useful in organic synthesis and medicinal chemistry applications.
The compound is typically stored in a sealed container protected from light, moisture, and air to prevent decomposition or unwanted reactions of the epoxy and ketal functional groups .
Biological Activities and Applications
Research Applications
This compound has several potential applications in research:
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As an intermediate in the synthesis of biologically active steroids
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As a tool for studying structure-activity relationships in pregnane derivatives
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In computational studies analyzing structure-activity relationships to predict biological activities
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In molecular docking studies to elucidate interactions with biological targets, potentially leading to novel therapeutic applications
Related Research and Compounds
Steroid Dimers
Related research on steroid chemistry includes studies on steroid dimers, which represent an important class of compounds with diverse biological activities. These dimers can be synthesized through various strategies involving pregnane derivatives similar to the title compound.
Several types of steroid dimers have been reported in the literature:
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Pyrazine dimers, synthesized from pregnane precursors
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Carbamate, carbonate, or monothiocarbonate dimers derived from bile acids
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Sulfide dimers and phosphorotrithioate dimers synthesized from α,β-unsaturated pregnane carbonyl derivatives
These studies highlight the potential of pregnane derivatives, including epoxy pregnanes, as building blocks for more complex structures with enhanced biological activities.
Related Epoxy Pregnane Compounds
Several related epoxy pregnane compounds have been documented in the literature, including:
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Pregnane, 20,21-epoxy-20-methyl-, (5alpha)- (CAS: 54411-89-1)
These compounds share structural similarities with the title compound but differ in the position of functional groups or the nature of protecting groups. Comparative studies of these related compounds could provide insights into structure-activity relationships and aid in the development of new bioactive agents.
Table 3: Related Epoxy Pregnane Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Pregnane, 20,21-epoxy-20-methyl-, (5alpha)- | 54411-89-1 | C22H36O | 316.5 |
| 3beta-Hydroxy-16alpha,17alpha-epoxy-5alpha-pregnan-20-one | Not specified | C21H32O3 | 332.5 |
| (5alpha,6alpha)-Epoxy-17alpha-hydroxy-pregnane-3,20-dione-3,20-bis(ethyleneketal) | 3496-78-4 | C25H38O6 | 434.573 |
Synthetic Transformations
Role in Medroxyprogesteron Synthesis
The compound is documented as a byproduct formed during the synthesis of Medroxyprogesteron, a widely used progestational agent. Understanding the formation and properties of this byproduct is important for optimizing synthetic routes and ensuring the purity of pharmaceutical products .
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